Dual Iodo and Methyl Substitution Advantage
The target compound possesses two distinct functional handles for diversification, in contrast to its closest commercially available analogs. N-Boc-trans-4-iodo-L-proline contains only the C-4 iodine, while N-Boc-2-methylproline contains only the C-2 methyl substituent. The target compound's molecular formula (C11H18INO4) and molecular weight (355.17 g/mol) are identical to the methyl ester analog (N-Boc-trans-4-iodo-L-proline methyl ester, CAS 83548-47-4), but the presence of the free carboxylic acid eliminates the need for a hydrolysis step during peptide synthesis, preserving chiral integrity .
| Evidence Dimension | Number of Non-Hydrogen, Non-Protecting Group Substituents on Pyrrolidine Core |
|---|---|
| Target Compound Data | 2 substituents (4-I and 2-CH3) with free C-2 carboxylic acid |
| Comparator Or Baseline | N-Boc-trans-4-iodo-L-proline: 1 substituent (4-I); N-Boc-2-methylproline: 1 substituent (2-CH3); N-Boc-trans-4-iodo-L-proline methyl ester: 2 substituents (4-I and 2-COOCH3) |
| Quantified Difference | The target compound uniquely offers two dissimilar, reactive functional groups (aryl iodide and carboxylic acid) on a methylated scaffold, a combination absent in all three comparators. |
| Conditions | Structural comparison based on supplier specifications (CAS registry data, molecular formula) |
Why This Matters
This dual-functionalization enables sequential, chemoselective reactions (e.g., amide coupling followed by Suzuki cross-coupling) on the same molecule without protecting group manipulation, a capability none of the single-substituent analogs can provide.
